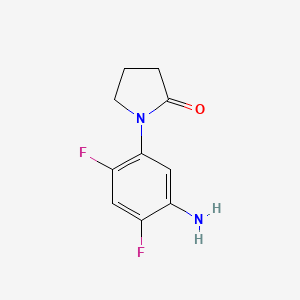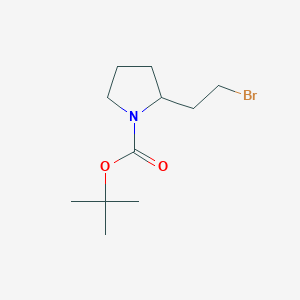
Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used as an intermediate in organic synthesis. The presence of the tert-butyl ester and bromoethyl groups makes it a versatile building block for the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with pyrrolidine, which is reacted with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate.
Bromination: The tert-butyl pyrrolidine-1-carboxylate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group, resulting in tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate.
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoethyl group in tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Oxidation Reactions: Oxidation of the bromoethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of new substituted pyrrolidine derivatives.
Reduction: Conversion to tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Oxidation: Formation of tert-butyl 2-(2-carboxyethyl)pyrrolidine-1-carboxylate.
科学研究应用
Chemistry:
Intermediate in Synthesis: Used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Ligand Synthesis: Employed in the preparation of ligands for catalysis and coordination chemistry.
Biology:
Prodrug Development: Utilized in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.
Medicine:
Drug Discovery: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is primarily based on its reactivity as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
- Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a bromoethyl group, leading to different reactivity and applications.
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group, making it more suitable for reactions requiring alcohol functionality.
- Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring, resulting in different steric and electronic properties.
Uniqueness: Tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
属性
CAS 编号 |
958026-65-8 |
|---|---|
分子式 |
C11H20BrNO2 |
分子量 |
278.19 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3 |
InChI 键 |
LFHMZXBKEZZLAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


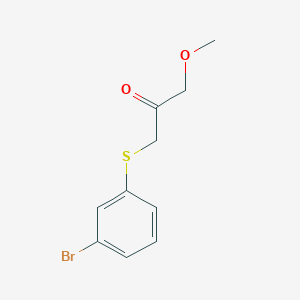
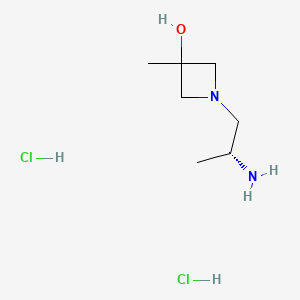
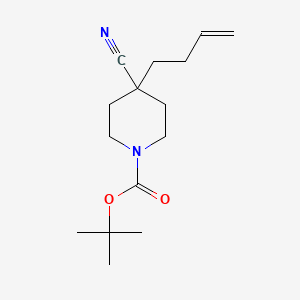
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)

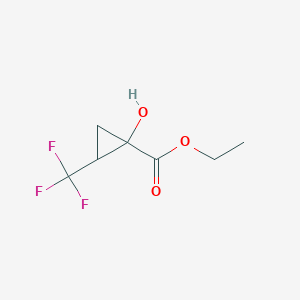

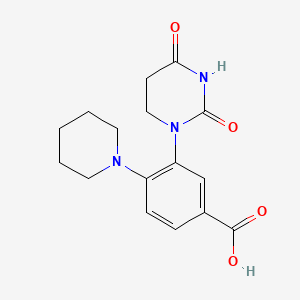

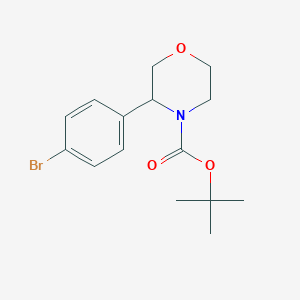

![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
